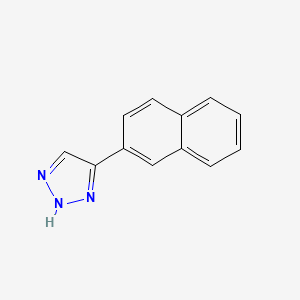

4-(2-Naphthyl)-1H-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

4-naphthalen-2-yl-2H-triazole |

InChI |

InChI=1S/C12H9N3/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-13-15-14-12/h1-8H,(H,13,14,15) |

InChI Key |

PDROOAHEPLEAFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNN=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Naphthyl 1h 1,2,3 Triazole and Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its reliability, regioselectivity, and mild reaction conditions. nih.govrsc.org This methodology is particularly effective for synthesizing 1,4-disubstituted 1,2,3-triazoles.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Isomers

The reaction between an organic azide (B81097) and a terminal alkyne, catalyzed by copper(I), consistently and exclusively yields the 1,4-disubstituted regioisomer of the 1,2,3-triazole. nih.govthieme-connect.de This high degree of regioselectivity is a key advantage of the CuAAC reaction, contrasting with the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-isomers. nih.govwikipedia.org For the synthesis of 4-(2-naphthyl)-1H-1,2,3-triazole, this involves the reaction of 2-ethynylnaphthalene (B39655) with an appropriate azide source in the presence of a copper(I) catalyst.

The general scheme for this synthesis is as follows:

2-Ethynylnaphthalene + R-N₃ --(Cu(I))--> 1-R-4-(2-Naphthyl)-1H-1,2,3-triazole

The use of copper(I) iodide is a common practice, often in combination with a base like cesium carbonate in a solvent such as DMSO, to facilitate the reaction. organic-chemistry.org The high regioselectivity of the CuAAC has been confirmed through various analytical techniques, including NMR spectroscopy, which allows for the unambiguous structural assignment of the 1,4-disubstituted product. thieme-connect.de

Optimization of Catalyst Systems and Reaction Conditions for Naphthyl Precursors

The efficiency of the CuAAC reaction for synthesizing naphthyl-containing triazoles is highly dependent on the catalyst system and reaction conditions. While copper(I) is the active catalytic species, it is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270). wikipedia.orgbeilstein-journals.org This approach is convenient and avoids the need to handle potentially unstable copper(I) salts. beilstein-journals.org

Ligands play a crucial role in stabilizing the copper(I) oxidation state and accelerating the reaction. nih.gov Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives are widely used ligands that prevent the oxidation of Cu(I) and enhance catalytic activity. beilstein-journals.org The optimization of reaction conditions often involves screening different copper sources, ligands, solvents, and temperatures to maximize the yield and minimize reaction times. nih.govresearchgate.net For instance, the use of ultrasound irradiation has been shown to be beneficial in some cases, leading to excellent yields and shorter reaction times. researchgate.net

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst Loading | Varying mole % of CuI | Optimal efficiency often found at low catalyst loadings (e.g., 0.5 mol%) as it relates to the stabilization of copper ions. | researchgate.net |

| Temperature | Increasing temperature | Can lead to an increased yield of the undesired 1,5-substituted triazole byproduct. | researchgate.net |

| Ligands | Use of ligands like THPTA and BimPy2 | Significantly accelerates the reaction, with efficiency dependent on the ligand-to-copper ratio. | nih.gov |

| Reducing Agent | Sodium ascorbate with CuSO4 | Convenient in situ generation of Cu(I), but can lead to the formation of reactive oxygen species. | nih.govjenabioscience.com |

Mechanistic Elucidation of CuAAC with Naphthyl-Derived Alkyne/Azide Components

The mechanism of the CuAAC reaction is understood to proceed through a series of well-defined steps. rsc.orgbeilstein-journals.org The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne, in this case, 2-ethynylnaphthalene. researchgate.net The presence of copper significantly lowers the pKa of the alkyne's terminal proton, facilitating its removal. wikipedia.org

Computational and experimental studies suggest that the reaction likely proceeds through a dinuclear copper intermediate. beilstein-journals.orgnih.gov The azide then coordinates to one of the copper centers, followed by a stepwise cycloaddition process to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction to form the stable triazole ring, regenerating the copper catalyst to continue the cycle. acs.org The nature of the substituents on both the naphthyl alkyne and the azide can influence the reaction rate, but generally, the electronic properties of the alkyne have a moderate effect when effective accelerating ligands are used. nih.gov

Alternative Metal-Catalyzed Synthetic Routes

While copper catalysis is the most prevalent method for synthesizing 1,4-disubstituted triazoles, other transition metals have been explored to achieve different regioselectivities or to offer alternative synthetic pathways.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioselectivity

In contrast to the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a direct and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govacs.orgnih.gov This complementary reactivity is a significant advantage, allowing for the controlled synthesis of a different triazole isomer. The reaction is typically catalyzed by a ruthenium complex, such as Cp*RuCl(PPh₃)₂, and can be applied to both terminal and internal alkynes. nih.govnih.gov

For the synthesis of a 1,5-naphthyl-substituted triazole, the reaction would involve 2-ethynylnaphthalene and an azide in the presence of a suitable ruthenium catalyst. Mechanistic studies indicate that the reaction proceeds through a distinct pathway from the CuAAC, involving oxidative coupling of the alkyne and azide at the ruthenium center. acs.orgchalmers.se

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Reference |

|---|---|---|---|

| Regioisomer | 1,4-Disubstituted | 1,5-Disubstituted | nih.govacs.org |

| Typical Catalyst | Cu(I) salts (e.g., CuI, CuSO4/ascorbate) | Ru(II) complexes (e.g., Cp*RuCl(PPh3)2) | nih.govnih.gov |

| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes | nih.govnih.gov |

Exploration of Palladium-, Silver-, and Other Transition Metal-Mediated Syntheses

Beyond copper and ruthenium, other transition metals have been investigated for the synthesis of triazoles, although they are less commonly employed for the direct synthesis of this compound.

Palladium-catalyzed reactions have been developed for the synthesis of various nitrogen-containing heterocycles, including triazoles and naphthyl-containing compounds. rsc.orgnih.govnih.govresearchgate.net For instance, palladium catalysis has been used in the carbonylative synthesis of 1,2,4-triazoles. rsc.org While not a direct route to this compound via azide-alkyne cycloaddition, these methods highlight the versatility of palladium in C-N bond formation.

Silver-catalyzed reactions have also emerged as a viable alternative for the synthesis of 1,2,3-triazoles. rsc.orgsciengine.com Some silver-based catalysts have been shown to promote the one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions, offering a copper-free alternative. rsc.org The mechanism is proposed to involve the formation of a silver acetylide intermediate. sciengine.com Silver catalysts have also been used in cascade reactions to produce complex fused triazole systems. nih.gov

Other transition metals, including nickel, have also been explored for the synthesis of 1,5-disubstituted 1,2,3-triazoles, sometimes offering the advantage of being able to perform the reaction in water. mdpi.com

Metal-Free Cycloaddition Strategies for 1,2,3-Triazole Ring Formation

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, concerns about metal toxicity have spurred the development of metal-free alternatives. rsc.org These approaches are particularly valuable in biological and materials science applications where metal contamination is a concern. nih.govresearchgate.net

One prominent metal-free strategy is the strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction utilizes cyclooctynes, which possess significant ring strain. This inherent strain allows them to react readily with azides without the need for a metal catalyst. nih.govrsc.orgchemrxiv.orgnih.gov The reaction proceeds under physiological conditions, highlighting its biocompatibility. nih.gov For the synthesis of this compound, this would involve the reaction of a 2-naphthyl-substituted azide with a suitable cyclooctyne (B158145) derivative.

Organocatalytic methods present another significant avenue for metal-free triazole synthesis. rsc.orgresearchgate.net These reactions often employ amines as catalysts to activate the reactants. rsc.org For instance, the reaction between active methylene (B1212753) compounds and organic azides can be catalyzed by simple amines like diethylamine (B46881) or pyrrolidine (B122466) to furnish substituted 1,2,3-triazoles in excellent yields. rsc.org A domino [3+2] cycloaddition has been reported for the construction of naphtho[2,3-d] nih.govvaia.comvpscience.orgtriazole-4,9-dione derivatives, showcasing a metal-free approach with good atom economy and high yields. rsc.orgnih.gov

Furthermore, metal-free, multicomponent reactions can lead to the formation of 1,2,3-triazoles. For example, a reaction involving phosphonium (B103445) salts, aldehydes, and sodium azide can produce 4,5-disubstituted 1H-1,2,3-triazoles through an organocatalyzed coupling and subsequent [3+2] cycloaddition. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches to Naphthyl-Triazole Systems

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby increasing synthetic efficiency and atom economy. researchgate.net The Ugi and Passerini reactions are powerful MCRs that have been adapted for the synthesis of triazole-containing scaffolds. researchgate.netnih.gov

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org To synthesize naphthyl-triazole systems, a component bearing either a naphthyl or a triazole precursor moiety can be employed. For example, an aldehyde containing a 1,2,3-triazole moiety has been used as a component in the Ugi reaction to generate complex 2,5-diketopiperazine derivatives. mdpi.com A sequential approach combining the Ugi reaction with an intramolecular azide-alkyne cycloaddition (IAAC) is a powerful strategy for constructing fused triazole systems. nih.gov

The Passerini three-component reaction (Passerini-3CR) involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org This reaction can be strategically employed to introduce the necessary functionalities for subsequent triazole formation. For instance, azidobenzaldehydes can participate in Passerini reactions, and the resulting products can undergo post-condensation azide-alkyne cycloadditions to form triazolo-fused heterocycles. nih.gov This approach has been utilized to synthesize triazolo-fused benzoxazepines and benzoxazepinones. nih.gov A Passerini/CuAAC sequence has also been developed for the regio- and diastereoselective synthesis of β-lactam-triazole hybrids. acs.org

Synthetic Strategies for Functionalization and Post-Synthetic Modification

The functionalization of the 1,2,3-triazole ring is crucial for tuning the properties of the final molecule. The nitrogen atoms of the triazole ring can be selectively alkylated. While direct alkylation of NH-1,2,3-triazoles often yields a mixture of N1 and N2 isomers, methods for regioselective N-alkylation have been developed. nih.gov For instance, N2-selective alkylation has been achieved by controlling the steric requirements of the substrate and by using specific catalysts. nih.govacs.org Organocatalytic methods using amidinium and guanidinium (B1211019) receptors as phase-transfer catalysts have also been shown to control the regioselectivity of N-alkylation. acs.org Lewis or Brønsted acids can also catalyze the N-alkylation of NH-1,2,3-triazoles with alcohols. researchgate.net

The carbon atoms of the triazole ring can also be functionalized. For example, 5-iodo-1,2,3-triazoles are versatile starting materials for introducing sp2 and sp carbon substituents via Suzuki coupling reactions. nih.gov

The naphthyl group offers several positions for chemical modification, primarily through electrophilic aromatic substitution (EAS). Naphthalene (B1677914) is more reactive than benzene (B151609) in EAS reactions. libretexts.orgyoutube.com Substitution reactions on the naphthalene ring are influenced by the position of the existing substituent and the reaction conditions.

Electrophilic substitution on naphthalene typically occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. vaia.comvpscience.orgcutm.ac.in Common electrophilic substitution reactions include nitration (using HNO3/H2SO4) to introduce a nitro group, and halogenation (e.g., with Br2/CCl4) to add a halogen atom. vpscience.org These newly introduced functional groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then be diazotized to form a diazonium salt, a versatile intermediate for introducing a wide range of substituents. vpscience.org

The presence of activating or deactivating groups on the naphthalene ring directs subsequent substitutions. Activating groups (e.g., -OH, -NH2, alkyl groups) direct the incoming electrophile to the same ring, while deactivating groups (e.g., -NO2, -COOH, -SO3H) direct it to the other ring. cutm.ac.in It is also possible to introduce functional groups like an azide onto the naphthyl moiety, which can then be used in cycloaddition reactions. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Naphthyl 1h 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 4-(2-naphthyl)-1H-1,2,3-triazole derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ipb.pt

High-resolution ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. In the ¹H NMR spectrum of this compound, the proton of the triazole ring typically appears as a distinct singlet. For instance, in 2-(phenylsulfonyl)-2H-1,2,3-triazole, the triazole proton signal is observed as a singlet at 7.85 ppm, indicating a specific regioselective substitution at the N-2 position. researchgate.net The protons of the naphthyl group exhibit a complex pattern of doublets, triplets, and multiplets in the aromatic region, characteristic of a substituted naphthalene (B1677914) system.

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the triazole ring carbons are particularly diagnostic. For 1,4-disubstituted-1H-1,2,3-triazoles, the C(5) signal typically appears around δ ~120 ppm, whereas for the 1,5-disubstituted isomers, the C(4) signal is found further downfield at δ ~133 ppm. researchgate.net This clear distinction in chemical shifts is a reliable method for assigning the correct regioisomer. researchgate.net For example, in a series of 1-benzyl-4-phenyl-1H-1,2,3-triazole derivatives, the triazole C-5 carbon appears consistently in the upfield region of the aromatic carbon signals. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| H-5 (Triazole) | ~8.0 - 8.5 (s) | C-4 (Triazole) | ~145 - 148 |

| Naphthyl-H | ~7.5 - 8.2 (m) | C-5 (Triazole) | ~118 - 122 |

| NH (Triazole) | Broad, variable | Naphthyl-C | ~125 - 135 |

| Naphthyl-C (ipso) | ~128 - 130 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the naphthyl and triazole rings.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound derivatives. wikipedia.orgepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the naphthyl ring system. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chsdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum allows for the direct assignment of each protonated carbon in the naphthyl and triazole rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons, such as the C-4 of the triazole ring and the ipso-carbon of the naphthyl group, by observing their correlations with nearby protons. researchgate.net It also helps to confirm the connectivity between the naphthyl and triazole moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments reveal through-space interactions between protons that are in close proximity, which is critical for determining stereochemistry and conformation. slideshare.net For example, NOESY can show correlations between the triazole proton and the protons on the adjacent naphthyl ring, providing insights into the preferred orientation of the two ring systems relative to each other. researchgate.net

For derivatives of this compound that incorporate other heteroatoms, such as phosphorus, heteronuclear NMR becomes a powerful tool. For instance, in a phosphonate (B1237965) derivative, ³¹P NMR spectroscopy would provide a distinct signal for the phosphorus nucleus. The chemical shift of this signal and its coupling to neighboring protons (¹H-³¹P coupling) would be highly informative for confirming the structure. northwestern.edu For example, in naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the phosphorus atom gives a distinct signal in the ³¹P NMR spectrum, and the coupling between the phosphorus and the adjacent C-H proton is observed in the ¹H NMR spectrum. mdpi.com Similarly, ¹⁵N NMR can be used to unambiguously distinguish between the different nitrogen atoms in the triazole ring and to differentiate between 1,4-, 1,5-, and 2,4-disubstituted isomers through ¹H-¹⁵N HMBC experiments. rsc.org

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Triazole and Naphthyl Moieties

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. rsc.org For this compound, the IR spectrum exhibits characteristic absorption bands for both the triazole and naphthyl units.

The triazole ring displays several characteristic vibrations:

N-H stretching : A broad band typically appears in the region of 3100-3150 cm⁻¹, corresponding to the N-H stretching vibration of the triazole ring. nih.gov

C-H stretching : The C-H stretching vibration of the triazole ring is usually observed around 3120-3140 cm⁻¹. researchgate.net

C=N and N=N stretching : The stretching vibrations of the C=N and N=N bonds within the triazole ring give rise to absorptions in the 1400-1600 cm⁻¹ region. researchgate.net A band around 1531 cm⁻¹ can be assigned to a triazole ring deformation. researchgate.net

Ring vibrations : Other characteristic ring stretching and bending vibrations occur in the 900-1400 cm⁻¹ range. researchgate.net

The naphthyl group shows:

Aromatic C-H stretching : These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aromatic C=C stretching : A series of sharp bands are observed in the 1450-1600 cm⁻¹ region, which are characteristic of the naphthalene ring system.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (Triazole) | 3100 - 3150 | Broad, Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| C=C stretch (Naphthyl) | 1450 - 1600 | Medium to Strong, Sharp |

| C=N, N=N stretch (Triazole) | 1400 - 1600 | Medium |

| Triazole Ring Vibrations | 900 - 1400 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition with high accuracy. nih.gov This is crucial for confirming the identity of newly synthesized this compound derivatives.

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments provide detailed information about the fragmentation pathways of the molecule. researchgate.net The fragmentation pattern is a unique characteristic of a compound and can be used for structural confirmation. For 1,2,3-triazole derivatives, a common fragmentation pathway involves the loss of a molecule of nitrogen (N₂). nih.gov The subsequent fragmentation of the naphthyl group and the remainder of the triazole ring provides further structural information. researchgate.net For instance, under electrospray ionization (ESI) conditions, 1,2,3-triazoles can undergo a characteristic loss of N₂, and further fragmentation can lead to rearrangements. nih.gov The fragmentation of the naphthyl moiety often involves characteristic losses of small neutral molecules.

X-ray Crystallography: Solid-State Structure and Conformational Analysis

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

In a derivative, 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine, the naphthalene and 1H-1,2,3-triazole ring systems are significantly twisted relative to each other, with a dihedral angle of 71.02(4)°. nih.gov In contrast, the pyridine (B92270) and triazole rings in the same molecule are nearly coplanar, deviating by only 8.30(9)°. nih.gov This near-coplanarity suggests potential electronic conjugation between these two heterocyclic rings.

For another derivative, 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the molecule adopts a skewed L-shape. The dihedral angle between the two terminal aromatic rings (the benzyl (B1604629) and nitrophenyl groups) is 70.60(9)°. nih.gov The orientation of these rings relative to the central triazole ring is also distinct: the phenyl ring of the benzyl group is nearly perpendicular, with a dihedral angle of 83.23(10)°, while the nitrophenyl ring is much closer to being coplanar, at an angle of 13.95(9)°. nih.gov

The bond lengths within the triazole ring itself are consistent with an aromatic system, showing delocalized electron character.

Table 1: Selected Dihedral Angles in this compound Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine | Naphthalene | Triazole | 71.02(4) | nih.gov |

| 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine | Pyridine | Triazole | 8.30(9) | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Benzyl (Phenyl) | Nitrophenyl | 70.60(9) | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Triazole | Benzyl | 83.23(10) | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Triazole | Nitrophenyl | 13.95(9) | nih.gov |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing

The supramolecular assembly of naphthyl-triazole derivatives in the crystalline state is governed by a network of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, are fundamental to the stability and physical properties of the crystal lattice.

Hydrogen bonding is a predominant feature in the crystal structures of many triazole derivatives, particularly those containing hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms). researchgate.netrsc.org Studies on fluorinated 1,2,3-triazole derivatives show that molecules can be linked by N–H⋯O hydrogen bonds, forming chains within the crystal. rsc.org In some cases, solvent molecules, such as water, can be incorporated into the crystal lattice, mediating complex three-dimensional hydrogen-bonding networks. rsc.org For a nitro-substituted derivative, the oxygen atoms of the nitro group were found to act as hydrogen bond acceptors, connecting adjacent molecules. rsc.org

In a related structure, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, the crystal packing is dictated by intermolecular N···H-O hydrogen bonds, which organize the molecules into an infinite zig-zag chain. mdpi.com This intermolecular bonding is favored over potential intramolecular hydrogen bonds. mdpi.com The 1,2,3-triazole framework itself is recognized as a strategic structure for facilitating C–H⋯X (where X is an electronegative atom) hydrogen bonds. rsc.org

Crystalline Polymorphism Studies (if applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

While polymorphism is a well-documented phenomenon for various heterocyclic compounds, including some triazole isomers, specific studies focusing on the crystalline polymorphism of this compound and its direct derivatives are not extensively reported in the surveyed scientific literature. For instance, research has been conducted on other isomers, such as 3-nitro-1,2,4-triazole, which was found to crystallize in two different polymorphic forms (a tetragonal and a monoclinic system) with an irreversible phase transformation upon heating. nih.gov The existence of polymorphism in related heterocyclic systems suggests that it could be a possibility for naphthyl-substituted 1,2,3-triazoles, warranting further investigation in this area.

Theoretical and Computational Chemistry Studies of 4 2 Naphthyl 1h 1,2,3 Triazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of properties for triazole-based systems.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-(2-Naphthyl)-1H-1,2,3-triazole. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For triazole derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to find the lowest energy conformation. acs.orgdntb.gov.ua

The key conformational aspect of this molecule is the dihedral angle between the naphthyl group and the triazole ring. Due to steric hindrance, a completely planar structure is unlikely. The molecule is expected to adopt a twisted conformation to minimize steric repulsion. The 1H-1,2,3-triazole ring itself is an aromatic, planar system. researchgate.net In studies of similar aromatic-substituted triazoles, the planarity of the triazole ring is generally maintained, with a maximum deviation of only a few thousandths of an angstrom. nih.gov

Table 1: Illustrative Predicted Geometric Parameters for a Phenyl-Substituted 1,2,4-Triazole (B32235) Derivative (Note: Data is for a related structure; specific calculations for this compound are not publicly available. This table serves as an example of typical DFT outputs.)

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | C-N (in triazole) | ~1.33 - 1.38 Å |

| Bond Length | N-N (in triazole) | ~1.30 - 1.35 Å |

| Bond Length | C-C (aryl-triazole) | ~1.47 Å |

| Bond Angle | C-N-N (in triazole) | ~108° - 112° |

This data is generalized from findings on similar triazole structures. dntb.gov.uanih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transition properties. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO is likely distributed across the electron-deficient triazole ring and the linker carbon atom. nih.gov This distribution facilitates intramolecular charge transfer (ICT) from the naphthyl group to the triazole moiety upon electronic excitation. The HOMO-LUMO energy gap for similar aryl-triazoles is typically in the range of 4-6 eV, indicating high kinetic stability. nih.govresearchgate.net

Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. nih.gov The nitrogen atoms of the triazole ring are generally the most electronegative sites, carrying negative partial charges, while the hydrogen atom attached to the nitrogen (N-H) is a primary positive site. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Aryl-Substituted Triazoles (Note: This table provides example values from related compounds to illustrate typical computational results.)

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Source |

|---|---|---|---|---|

| Phenyl-propanamide-triazole | -7.144 | -2.526 | 4.618 | nih.gov |

| Methyl-benzyl-triazole-carboxylate | -6.8 | -1.4 | 5.4 | researchgate.net |

Theoretical calculations can accurately predict spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with a DFT functional like mPW1PW91, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. bohrium.com For this compound, the aromatic protons of the naphthyl group would appear downfield (7-9 ppm), while the triazole C-H proton would have a characteristic signal. The triazole carbons would resonate at distinct chemical shifts, distinguishable from the naphthyl carbons. bohrium.comresearchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net The calculations predict the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π). For this compound, strong absorptions are expected in the UV region, corresponding to π → π transitions within the aromatic naphthyl and triazole rings. researchgate.net Solvation models (like PCM) are often included to simulate solvent effects, which can cause a red or blue shift in the absorption bands. researchgate.net

Molecular Dynamics Simulations: Dynamic Behavior and Solvation Effects

While DFT provides static pictures of molecules at their energy minimum, Molecular Dynamics (MD) simulations offer a view of their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational dynamics, flexibility, and interactions with the surrounding environment, such as a solvent. ijpsjournal.com

For this compound, MD simulations can be used to:

Explore Conformational Space: Analyze the rotation around the single bond connecting the naphthyl and triazole rings to understand the flexibility and preferred orientations in solution.

Study Solvation: By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), one can analyze the solvation shell structure. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms (like the triazole nitrogens). This helps in understanding hydrogen bonding interactions between the triazole's N-H group and polar solvents.

Mechanistic Pathway Elucidation through Computational Modeling of Reaction Intermediates and Transition States

The most common and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles like this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction. Computational chemistry has been instrumental in elucidating its mechanism.

DFT calculations are used to map the potential energy surface of the reaction between an azide (B81097) (e.g., 2-azidonaphthalene) and a terminal alkyne. This involves:

Reactant and Product Optimization: Calculating the energies of the starting materials and the final triazole product.

Intermediate Identification: Locating stable intermediates along the reaction pathway, such as the copper-acetylide complex and the six-membered copper-triazolide (cupratex) intermediate.

Transition State (TS) Searching: Finding the highest energy point (the transition state) connecting reactants/intermediates to products. The energy of the TS determines the activation energy and thus the reaction rate.

Studies have shown that the mechanism often involves a dinuclear copper cluster that facilitates the cycloaddition. Computational analysis helps confirm the regioselectivity, explaining why the 1,4-disubstituted product is overwhelmingly favored over the 1,5-isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of compounds with a specific property, such as a biological activity or a physical characteristic. While heavily used in drug discovery, QSAR can also be applied to non-clinical areas like materials science to predict properties such as solubility, thermal stability, or photophysical characteristics. ijpsjournal.com

For a series of 4-aryl-1H-1,2,3-triazole derivatives, a QSAR model could be developed as follows:

Data Set: A series of triazole compounds with experimentally measured values for a target property (e.g., fluorescence quantum yield, degradation temperature) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). ijpsjournal.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (kNN), are used to build a mathematical equation relating the descriptors to the property.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

Such a model could then be used to predict the properties of new, unsynthesized this compound derivatives, guiding the design of new materials with desired characteristics.

Molecular Docking and Binding Site Analysis for Biological Target Interactions (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of small molecules, such as this compound and its derivatives, with the active site of a biological target, typically a protein or nucleic acid. The insights gained from these simulations help in understanding the structural basis of their biological activity and in designing more potent and selective inhibitors.

The 1,2,3-triazole ring is a key pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, with biological receptors. nih.gov The unique electronic and structural characteristics of the triazole moiety make it a versatile scaffold in medicinal chemistry. nih.govfrontiersin.org Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, have been extensively used to explore the interactions of triazole-containing compounds with a range of biological targets.

Interaction with Kinase Enzymes

Kinases are crucial targets in cancer therapy, and various triazole derivatives have been investigated as potential kinase inhibitors. Molecular docking studies on 1,4-naphthoquinone (B94277) derivatives linked to a 1,2,3-triazole moiety have revealed their potential to inhibit multiple oncogenic kinases. For instance, derivatives 4a (bearing a benzyl (B1604629) ring) and 4i (bearing a p-methyl benzyl ring) were docked into the active sites of Cyclin-Dependent Kinase 2 (CDK2), FLT4 (VEGFR3), and PDGFRA. The simulations showed that these compounds could fit within the ATP-binding pocket of the kinases, forming key interactions. The naphthoquinone and triazole rings often participate in π-π stacking and hydrogen bonds with amino acid residues in the active site. Molecular modeling validated the binding interactions between these derivatives and the active sites of the three target kinases. nih.gov In another study, triazole-based acetamide (B32628) derivatives were docked against c-kit tyrosine kinase and protein kinase B, with one compound (7f ) showing a notable binding affinity of -176.749 kcal/mol and -170.066 kcal/mol, respectively. bohrium.com

Interaction with Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes. Molecular dynamics (MD) simulations have been employed to understand the binding modes of 1,2,3-triazole analogues as DPP-4 inhibitors. nih.gov Docking studies of sitagliptin (B1680988) analogues, where the 1,2,4-triazole ring was replaced with a 1,2,3-triazole, identified key amino acid residues for binding, including Glu205, Glu206, Tyr662, and Tyr666. nih.gov Notably, certain analogues (S2 and S3 ) exhibited a strong π-π interaction between the 1,2,3-triazole ring and Phe357, an interaction also observed with the 1,2,4-triazole ring of the parent drug, sitagliptin. nih.gov These computational findings correlated well with the in vitro inhibitory activities of the synthesized compounds. nih.gov

Interaction with Thymidine Phosphorylase (TP)

Thymidine phosphorylase (TP) is an enzyme involved in tumor growth and metastasis, making it a target for anticancer agents. Molecular docking studies of bis-1,2,4-triazole derivatives have provided insights into their inhibitory mechanism, which can be extrapolated to understand the potential interactions of 1,2,3-triazole systems. nih.gov Docking of a potent bis-1,2,4-triazole inhibitor (compound 2 ) into the crystal structure of TP from E. coli revealed interactions with nine amino acid residues, providing a structural basis for its high inhibitory activity. nih.gov

Interaction with DNA

Besides enzymes, DNA can also be a target for small molecules. The interaction of various heterocyclic compounds with DNA is a subject of great interest in the development of anticancer agents. Thiazole-naphthyl derivatives have been studied for their DNA binding capabilities. nih.gov Molecular docking and dynamics simulations showed that a derivative with an additional naphthyl group (HL2 ) had a higher binding affinity for DNA compared to its counterpart (HL1 ). nih.gov The enhanced affinity was attributed to stronger stacking of the naphthyl chromophore with DNA base pairs, suggesting an intercalation binding mode. nih.gov

Similarly, benzimidazole-1,2,3-triazole hybrids have been synthesized and evaluated for their DNA binding affinity. rsc.org Spectroscopic and docking studies indicated that one such hybrid (4f ) selectively interacts with G-quadruplex DNA over duplex DNA, primarily through groove binding. rsc.org The study of quinoline- and naphthol-linked 1,2,3-triazoles also revealed DNA binding, with binding constants in the range of (0.09–3.9) × 10⁵ L mol⁻¹. acs.org The docking results supported the experimental findings, indicating that these triazole derivatives can form stable adducts with DNA through hydrophobic and hydrogen bonding interactions. acs.org

The following tables summarize the findings from various molecular docking studies on triazole derivatives with different biological targets.

Table 1: Molecular Docking of Triazole Derivatives with Kinase Enzymes

| Compound/Derivative | Target Enzyme | Binding Affinity / Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|---|

| 4a (1,4-Naphthoquinone-1,2,3-triazole hybrid) | CDK2, FLT4, PDGFRA | IC₅₀: 0.55–1.67 µM | Not specified | Validation of binding interactions | nih.gov |

| 4i (1,4-Naphthoquinone-1,2,3-triazole hybrid) | CDK2, FLT4, PDGFRA | IC₅₀: 0.22–11.32 µM | Not specified | Validation of binding interactions | nih.gov |

| 7f (Triazole-acetamide derivative) | c-kit tyrosine kinase | -176.749 | Not specified | Excellent binding affinity | bohrium.com |

| 7f (Triazole-acetamide derivative) | Protein kinase B | -170.066 | Not specified | Excellent binding affinity | bohrium.com |

Table 2: Molecular Docking of Triazole Derivatives with Other Enzymes and DNA

| Compound/Derivative | Target Molecule | Binding Affinity / Score | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|---|

| S2 (Sitagliptin analogue) | hDPP-4 | IC₅₀: 28 nM | Glu205, Glu206, Phe357, Tyr662, Tyr666 | π-π stacking, Hydrogen bonds | nih.gov |

| S3 (Sitagliptin analogue) | hDPP-4 | IC₅₀: 14 nM | Glu205, Glu206, Phe357, Tyr662, Tyr666 | π-π stacking, Hydrogen bonds | nih.gov |

| HL2 (Thiazole-naphthyl derivative) | DNA | Kb: 1.08 × 10⁵ M⁻¹ | DNA base pairs | Intercalation, Naphthyl stacking | nih.gov |

| 4f (Benzimidazole-1,2,3-triazole hybrid) | G-quadruplex DNA | Not specified | Not specified | Groove binding | rsc.org |

Table 3: List of Compounds Mentioned

| Compound Name/Identifier | Chemical Description |

|---|---|

| This compound | The core compound of interest. |

| 4a | 1,4-Naphthoquinone derivative linked to 1,2,3-triazole with a benzyl ring. |

| 4i | 1,4-Naphthoquinone derivative linked to 1,2,3-triazole with a p-methyl benzyl ring. |

| 7f | Triazole-based acetamide derivative with two methyl moieties at the ortho-position. |

| S2, S3 | Analogues of sitagliptin containing a 1,2,3-triazole moiety. |

| HL1 | 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol. |

| HL2 | 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol. |

| 4f | A benzimidazole-1,2,3-triazole hybrid derivative. |

| Sitagliptin | A DPP-4 inhibitor drug containing a 1,2,4-triazole ring. |

| Carmustine | A standard anticancer drug used for comparison. jocpr.com |

Advanced Applications and Mechanistic Investigations of 4 2 Naphthyl 1h 1,2,3 Triazole and Its Derivatives

Applications in Materials Science and Engineering

The 4-(2-naphthyl)-1H-1,2,3-triazole moiety has been successfully integrated into a range of materials, leading to the development of functional organic electronics, polymers, and supramolecular assemblies.

Development of Organic Electronic Materials (e.g., Charge Transport, Photovoltaics, LEDs)

Derivatives of this compound have emerged as promising components in the field of organic electronics. The combination of the electron-deficient triazole and the electron-donating naphthyl group can facilitate charge-transport properties essential for various electronic devices. For instance, a naphthyl-triazole derivative has been investigated as a host material for the electron transport layer (ETL) in organic light-emitting diodes (OLEDs). bohrium.com The performance of such devices is critically dependent on the charge-carrier mobility and energy levels of the materials used.

Furthermore, naphthyl-triazole derivatives are mentioned in the context of organic thin films and electroluminescence, indicating their potential for creating materials with specific photophysical properties for light-emitting applications. free.fr The rigid structure of the naphthyl group can contribute to the formation of stable thin films, a desirable characteristic for device fabrication.

| Application Area | Role of Naphthyl-Triazole Derivative | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Layer (ETL) Host | Facilitates electron transport |

| Dye-Sensitized Solar Cells (DSSCs) | Component of Metal Complex Sensitizers | Tunable photophysical properties, HOMO/LUMO level modulation |

| Organic Thin Films | Active Layer Component | Electroluminescence, stable film formation |

Polymer Chemistry: Integration into Functional Polymeric Architectures

The this compound moiety has been incorporated into various polymer backbones to create functional materials with tailored properties. The "click" chemistry approach, often used to synthesize 1,2,3-triazoles, provides an efficient and versatile method for integrating these units into polymeric structures. rsc.org This has led to the development of high-performance organic coatings with applications ranging from anti-corrosion to anti-microbial surfaces. rsc.org

One example includes the use of a naphthyl triazole in a curable liquid polysulfide polymer-based sealant. huji.ac.il The inclusion of this moiety can enhance the thermal and chemical stability of the polymer, as well as its adhesion properties. Furthermore, the modular synthesis of analogues containing the naphthyl-triazole moiety allows for the creation of a library of functional polymers with diverse properties. organic-chemistry.org The rigid and aromatic nature of the naphthyl group, combined with the polar triazole ring, can influence the mechanical and thermal properties of the resulting polymers. The formation of a "naphthyl–triazole junction" within a polymer can also be used to control the polymer's conformation and electronic properties. nih.gov

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

The field of supramolecular chemistry explores the assembly of molecules through non-covalent interactions. The this compound scaffold is well-suited for such applications due to the presence of both hydrogen bond donors/acceptors in the triazole ring and the potential for π-π stacking interactions involving the naphthyl group. rsc.orgnih.gov

The non-covalent interactions at the "naphthyl–triazole junction" are crucial in directing the self-assembly of molecules into well-defined architectures. nih.gov These interactions can include hydrogen bonding, halogen bonding, and π-π stacking, which collectively determine the stability and structure of the resulting supramolecular assembly. rsc.orgresearchgate.netmdpi.com The study of these interactions is often aided by techniques such as Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts in the solid state. mdpi.com

The directed synthesis of triazole oligomers can be achieved using supramolecular templates, where non-covalent interactions guide the formation of specific product isomers. nih.gov This approach highlights the potential for creating complex, functional supramolecular structures based on the triazole core. The ability to control the self-assembly process opens up possibilities for the development of novel materials with applications in sensing, catalysis, and molecular recognition.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms of the 1,2,3-triazole ring in this compound make it an excellent ligand for coordinating with a wide range of transition metals. This has led to the development of numerous metal complexes with interesting catalytic and photophysical properties.

Development of Naphthyl-Triazole Based Ligands for Transition Metal Complexes

The 1,2,3-triazole moiety is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. free.fr The presence of the naphthyl group can influence the steric and electronic properties of the resulting metal complex. For example, naphthyl-triazole derivatives have been used to synthesize iridium(III) complexes for applications in dye-sensitized solar cells. nih.gov The coordination of the naphthyl-triazole ligand to the metal center can be fine-tuned to achieve desired photophysical properties, such as strong absorption in the visible region and efficient charge transfer. nih.gov

The synthesis of such complexes often involves the "click" reaction to generate the triazole ligand, followed by coordination to a suitable metal precursor. nih.gov The resulting complexes can exhibit a range of coordination geometries and electronic structures, depending on the nature of the metal and the other ligands present. The development of new naphthyl-triazole based ligands continues to be an active area of research, with the aim of creating novel metal complexes with tailored properties for specific applications.

Application in Homogeneous and Heterogeneous Catalysis (excluding enzyme catalysis for biological synthesis)

Transition metal complexes bearing triazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. bohrium.comnottingham.ac.uk The electronic properties of the triazole ring can be readily modified, allowing for precise control over the reactivity and selectivity of the metal catalyst. bohrium.com

Homogeneous Catalysis:

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, palladium complexes with triazole-functionalized N-heterocyclic carbene (NHC) ligands have been shown to be highly active in Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Gold(I) complexes with triazole ligands have also been developed as thermally stable catalysts for the hydroamination of alkynes. organic-chemistry.org Furthermore, manganese complexes with triazole-containing ligands have been utilized in base-tuned dehydrogenative and borrowing hydrogen strategies for the synthesis of benzimidazoles and N-alkylated derivatives. acs.org

Heterogeneous Catalysis:

For applications in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, triazole-based ligands have been immobilized on solid supports. For example, palladium nanoparticles supported on silica (B1680970) functionalized with triazole-based ligands have been used for the aerobic oxidation of benzyl (B1604629) alcohol. elsevierpure.com The nature and denticity of the triazole ligand were found to influence the size and catalytic activity of the palladium nanoparticles. elsevierpure.com In another example, a nanomagnetic triazole-based Schiff-base complex of palladium(0) was developed as an efficient and recyclable heterogeneous catalyst for the Mizoroki-Heck C-C cross-coupling reaction under green conditions. rsc.org The covalent anchoring of ruthenium(II)-1,2,3-triazole complexes onto SBA-15, a mesoporous silica material, has also been reported to create a highly efficient heterogeneous catalyst for multicomponent click cycloaddition reactions and hydrogen transfer reactions. huji.ac.il

| Catalysis Type | Metal | Ligand Type | Application |

| Homogeneous | Palladium | Triazole-functionalized NHC | Suzuki-Miyaura cross-coupling nih.gov |

| Homogeneous | Gold | Triazole | Alkyne hydroamination organic-chemistry.org |

| Homogeneous | Manganese | Triazole-phosphine-pyridine | Benzimidazole synthesis acs.org |

| Heterogeneous | Palladium | Triazole-functionalized silica | Aerobic alcohol oxidation elsevierpure.com |

| Heterogeneous | Palladium | Nanomagnetic triazole-Schiff base | Mizoroki-Heck cross-coupling rsc.org |

| Heterogeneous | Ruthenium | Triazole-functionalized SBA-15 | Click cycloaddition, hydrogen transfer huji.ac.il |

Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Naphthyl-Triazole Building Blocks

The integration of triazole-based ligands into Metal-Organic Frameworks (MOFs) has been a subject of significant research interest due to the ability of the triazole ring to create robust and functional porous materials. uni-augsburg.deresearchgate.net The use of ligands specifically incorporating the naphthyl-triazole motif allows for the construction of MOFs with unique photoluminescent properties and potentially enhanced stability and selectivity for certain applications. rsc.org

The synthesis of these MOFs typically involves the solvothermal reaction of a metal salt with a custom-designed naphthyl-triazole ligand. nih.gov For instance, bifunctional 1,2,3-triazoles can be treated with metal nitrates, such as Zn(NO₃)₂, in solvents like DMF, ethanol, or water at elevated temperatures to yield crystalline MOF structures. google.com The N-aryl-1,2,3-triazole linkage provides a "twisted-planar" geometry which can lead to beneficial cross-layer interactions within the MOF structure, sometimes resulting in improved stability, for example, in water at high temperatures. rsc.org

Another powerful technique for incorporating these functional building blocks is Post-Synthetic Ligand Exchange (PSE). nih.gov This method allows for the introduction of thermally unstable or complex ligands, like a naphthyl-triazole derivative, into a pre-existing, robust MOF structure, such as the Zr-based UiO-66. nih.gov This approach offers a practical pathway to functionalize MOFs with new chemical tags without requiring the de novo synthesis of the entire framework. nih.gov The resulting materials can be characterized using techniques like powder X-ray diffraction and nuclear magnetic resonance spectroscopy to confirm the successful incorporation of the ligand. nih.gov

The inclusion of the 1,2,3-triazole moiety, in general, has been shown to be advantageous for applications like CO₂ capture, where the triazole can enhance uptake capacity compared to analogous frameworks without it. rsc.org The unique molecular orbital distributions of N-aryl triazoles, including naphthyl-substituted variants, make them suitable for creating solar-light absorbing linkers for photoactive MOFs. google.com The specific structure of 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine, a close analog of the subject compound, reveals that the pyridine (B92270) and triazole rings are nearly coplanar, while the naphthalene (B1677914) ring system is significantly twisted, at an angle of 71.02°. nih.gov This predefined geometry is a critical factor in the rational design of MOFs with specific topologies and pore environments.

Chemosensing and Molecular Recognition Systems

The inherent electronic and structural properties of the naphthyl-triazole scaffold make it an excellent candidate for the development of chemosensors. The triazole ring can act as a binding site for anions and cations, while the appended naphthyl group often serves as a fluorophore, allowing for detection through changes in fluorescence. nanobioletters.com

Derivatives of this compound are designed as chemosensors by leveraging the triazole's ability to coordinate with various analytes through non-covalent interactions like hydrogen bonding, ion-dipole forces, and coordination bonds. nanobioletters.com The design often involves creating a receptor-fluorophore system where the triazole is part of the receptor unit that selectively binds a target ion.

For cation sensing, the nitrogen atoms of the triazole ring can act as effective coordination sites for metal ions. nih.gov Chalcone-derived 1,2,3-triazole isomers have been synthesized and shown to selectively detect Pb(II) and Cu(II) ions. nih.gov The binding of the metal ion to the triazole and adjacent moieties restricts intramolecular rotation and can modulate photoinduced electron transfer (PET) processes, leading to a detectable signal. nih.gov Similarly, chiral sensors incorporating a 1,2,3-triazole moiety have demonstrated the ability to detect ferric ions (Fe³⁺). researchgate.net

For anion sensing, a common strategy is to incorporate a hydrogen-bond donor group, such as a phenol (B47542), near the triazole ring. rsc.org The triazole C-H bond can also participate in hydrogen bonding with basic anions. The sensing mechanism often relies on the interaction of the anion with this acidic proton, which perturbs the electronic state of the molecule. This can lead to deprotonation or the formation of a strong hydrogen-bonded complex, both of which alter the photophysical properties of the sensor molecule, resulting in a colorimetric or fluorescent response. rsc.orgresearchgate.net

The naphthyl group is a well-known fluorophore, and its attachment to the 1,2,3-triazole ring creates a system ripe for fluorescent sensing applications. researchgate.net The fluorescence of these probes can be either "turned on" or "turned off" (quenched) upon binding to an analyte.

A "turn-on" fluorescence response is a particularly desirable feature as it provides a high signal-to-noise ratio. This mechanism has been demonstrated in a simple 1,4-diaryl-1,2,3-triazole containing a phenol moiety for the detection of fluoride (B91410) ions. rsc.org In the absence of the anion, the sensor's fluorescence is low. Upon addition of fluoride, a strong fluorescence signal is generated. rsc.org Conversely, fluorescence quenching is also a common sensing mechanism. For example, a chiral sensor containing a 1,2,3-triazole moiety showed significant fluorescence quenching specifically in the presence of ferric ions. researchgate.net

The sensing mechanism is often based on processes like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net In many PET-based sensors, the lone pair electrons on the triazole nitrogen atoms can quench the fluorescence of the nearby naphthyl group in the free state. When these nitrogen atoms coordinate to a metal cation, their electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored or enhanced. nih.gov The photophysical properties, including emission wavelengths and quantum efficiency, can be finely tuned by modifying the substitution patterns on the aromatic rings attached to the triazole core. nih.govnih.gov

Interactive Table: Fluorescent Sensing Properties of Triazole Derivatives

| Probe Type | Analyte Detected | Sensing Mechanism | Observable Change | Reference |

| Chalcone-1,2,3-triazole Isomers | Pb(II), Cu(II) | Photoinduced Electron Transfer (PET) | Fluorescence enhancement | nih.gov |

| Phenol-1,2,3-triazole | Fluoride (F⁻) | Hydrogen bonding / Deprotonation | "Turn-on" fluorescence | rsc.org |

| Chiral BINOL-1,2,3-triazole | Ferric ion (Fe³⁺) | Coordination | Fluorescence quenching | researchgate.net |

| Naphthyl-linked Ferrocene-Triazole | Aluminum ion (Al³⁺) | Interparticle cross-linking | Aggregation-induced emission | nanobioletters.com |

| Naphthyl-diazenyl-1,2,4-triazole | Metal Ions (general) | Coordination | Fluorescence quenching | researchgate.net |

Mechanistic Investigations in Biological Systems (Strictly in vitro studies focusing on molecular interactions, not clinical or safety)

In vitro studies focusing on the molecular interactions of naphthyl-triazole derivatives have revealed their potential to interact with and modulate the function of key biological macromolecules. These investigations provide fundamental insights into their mechanism of action at the molecular level, independent of any clinical context.

Derivatives of 1,2,3-triazole bearing a naphthyl substituent have been identified as potent inhibitors of various enzymes, with their mechanism of action often elucidated through kinetic assays and computational docking studies.

A notable example is the inhibition of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for parasite survival. nih.gov A series of naphthyl-bearing 1,2,3-triazoles demonstrated significant anti-parasitic activity, which was directly linked to the inhibition of PfDHFR. nih.gov Molecular docking studies suggested that the activity of these compounds is enhanced by π-π stacking interactions between the naphthyl group of the inhibitor and aromatic residues within the enzyme's active site. nih.gov

Similarly, naphtho-triazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative conditions. mdpi.com Molecular docking simulations of the most active compounds identified key interactions within the active sites of these enzymes, explaining the observed inhibitory activity. mdpi.com The triazole ring and its substituents play a crucial role in orienting the molecule and forming hydrogen bonds or other interactions with key amino acid residues, such as those in the catalytic triad (B1167595) or peripheral anionic site of cholinesterases. nih.govnih.gov

Interactive Table: Enzyme Inhibition by Naphthyl-Triazole Derivatives (In Vitro)

| Derivative Class | Target Enzyme | Key Findings/Mechanism | IC₅₀ Values (Exemplary) | Reference |

| Naphthyl-1,2,3-triazoles | Plasmodium falciparum DHFR | Inhibition of enzyme activity; π-π stacking interactions suggested by docking. | ~3-fold more active than pyrimethamine (B1678524) against resistant strain. | nih.gov |

| Naphtho-triazoles | Acetylcholinesterase (AChE) | Inhibition of enzyme activity; molecular docking revealed binding modes. | Not specified in abstract. | mdpi.com |

| Naphtho-triazoles | Butyrylcholinesterase (BChE) | Inhibition of enzyme activity; molecular docking revealed binding modes. | Not specified in abstract. | mdpi.com |

| 1-(2-naphthyl)ethanone oxime derivatives | Voltage-gated sodium channels | Docking studies suggest inhibition of VGSC as a mechanism for anticonvulsant activity. | Not applicable (docking study). | nih.gov |

| Thiazole-naphthyl derivatives | SIRT2 | Structure-activity relationship shows dependence on naphthyl substitution pattern. | 0.58–12.48 µM | mdpi.com |

Beyond direct enzyme inhibition, in vitro studies have shown that triazole derivatives can modulate complex cellular pathways at the molecular level, often leading to antiproliferative effects in cancer cell lines or pathogenic organisms.

The antiproliferative mechanism of some triazole derivatives involves the inhibition of sterol biosynthesis. nih.govresearchgate.net For example, the triazole compound UR-9825 was found to be a potent inhibitor of the parasite Trypanosoma cruzi's sterol C14α-demethylase. This inhibition leads to a depletion of essential endogenous sterols and an accumulation of methylated precursor sterols, ultimately arresting parasite growth. nih.govresearchgate.net

In the context of cancer cell lines, 1,2,3-triazole derivatives have been shown to exert their antiproliferative effects by interfering with critical cellular machinery. One major pathway involves the inhibition of tubulin polymerization. nih.gov Podophyllotoxin-triazole hybrids, for instance, are highly potent against lung cancer cells, and their mechanism is attributed to the disruption of microtubule dynamics, which is essential for cell division. nih.gov Structure-activity relationship (SAR) studies have provided crucial mechanistic insights; for example, in a series of etodolac-triazole derivatives, replacing a phenyl ring with a naphthyl group led to a loss of antiproliferative activity, highlighting the specific spatial and electronic requirements for interaction with the biological target. nih.gov Other identified mechanisms include the inhibition of key signaling pathways (e.g., EGFR, PI3K/Akt), the induction of apoptosis, and the inhibition of autophagy. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations at the Molecular Interaction Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, SAR investigations focus on how modifications to the naphthyl, triazole, and other substituted moieties influence interactions with biological targets at a molecular level. The 1,2,3-triazole ring is a key structural feature, valued for its stability, dipole character, and ability to participate in various non-covalent interactions. csic.es It is considered an effective pharmacophore that can engage with biological receptors through hydrogen bonding, dipole-dipole interactions, and π-stacking. csic.esnih.gov

While direct SAR studies on this compound are specific to each biological target, the principles can be illustrated by examining closely related structures. For instance, in a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives designed as HIV-1 capsid (CA) inhibitors, specific substitutions were shown to be crucial for antiviral activity. nih.gov Molecular dynamics simulations of these compounds predicted binding to an active site within the CA monomer, highlighting the importance of the triazole core in orienting the functional groups for effective interaction. nih.gov

The nitrogen atoms of the triazole ring are particularly important, often acting as hydrogen bond acceptors or donors, which helps to anchor the molecule within a receptor's binding pocket. pensoft.net In antifungal agents, for example, the triazole ring is known to form a coordinate bond with the iron atom of the heme group in the target enzyme, cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

Studies on 1,2,3-triazole hybrids linked to naphthol or quinoline (B57606) moieties have explored their DNA binding capabilities. acs.org These investigations revealed that the nature of the aromatic system (quinoline vs. naphthol) and the length of the alkyl linker connecting it to the triazole core significantly impact the DNA binding affinity. acs.org Specifically, triazoles with shorter alkyl linkers demonstrated stronger binding, suggesting that proximity and conformational rigidity are key factors in facilitating interactions with the DNA grooves. acs.org The π-orbitals of the triazole ring itself can be involved in electrostatic interactions and π-donor hydrogen bonds with DNA bases. acs.org

The table below summarizes key interaction types and their structural determinants based on related triazole compounds.

| Structural Moiety | Modification/Feature | Observed Interaction/Activity Impact | Interaction Type |

| 1,2,3-Triazole Ring | Nitrogen Atoms | Anchors molecule in binding sites; coordinates with metal ions (e.g., heme iron). nih.govpensoft.net | Hydrogen Bonding, Coordinate Bonds |

| 1,2,3-Triazole Ring | π-System | Engages in electrostatic interactions with amino acid residues or DNA bases. acs.org | π-π Stacking, π-Donor H-Bonds |

| Naphthyl Group | Aromatic System | Participates in hydrophobic and van der Waals interactions within binding pockets. | Hydrophobic Interactions |

| Linker Chain | Shorter Alkyl Chain | Leads to higher DNA binding affinity compared to longer chains. acs.org | Steric Fit, Conformational Rigidity |

| Substituents | Phenylalanine, etc. | Determines binding specificity and overall biological activity (e.g., anti-HIV). nih.gov | Multiple (H-bonding, hydrophobic) |

These examples underscore a common theme in the SAR of triazole derivatives: the triazole ring acts as a stable and versatile scaffold, while the substituents on the ring, such as the naphthyl group, dictate the specific targeting and potency of the molecule through a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions.

Development of Fluorescent or Isotopic Molecular Probes for Biological Research

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for the development of molecular probes for biological research. These probes are tools designed to detect, locate, and quantify specific biomolecules or ions, or to investigate biological processes like enzyme activity and nucleic acid interactions. nih.gov

Fluorescent Probes

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. The naphthalene moiety is inherently fluorescent, and when conjugated with a 1,2,3-triazole ring, it can create novel dyes with sensitive and tunable optical properties. The 1,2,3-triazole ring serves as a stable and efficient linker, connecting the fluorophore (the naphthyl group) to a recognition element that targets a specific biological structure. nih.govmdpi.com

Research into related structures has demonstrated the power of this approach. For example, fluorescent nucleoside analogues have been created by linking a 1,6-naphthyridin-7(6H)-one (a nitrogen-containing analogue of naphthalene) to a ribose sugar via a 1,2,3-triazole bridge. nih.gov These molecules exhibit powerful fluorescence and solvatochromism, where their emission wavelength changes significantly with the polarity of the surrounding environment. nih.gov This property makes them highly suitable as molecular probes to investigate enzyme binding sites and the structural features of nucleic acids, as the local environment within a protein or DNA strand is often different from the aqueous cellular environment. nih.govmdpi.com Similarly, 1,2,4-triazole (B32235) derivatives synthesized from 2-naphthol (B1666908) have also been shown to possess fluorescent properties. researchgate.net

The development of such probes often involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the modular synthesis of the triazole-linked conjugate. nih.gov

The table below shows the optical properties of a fluorescent nucleoside analogue containing a naphthyridinone-triazole core, illustrating its potential as a biological probe.

Table: Optical Properties of a Triazole-Naphthyridinone Conjugate (TzNat-A) in Different Solvents. nih.gov

| Solvent | Absorbance Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Quantum Yield (Φ) |

| Dioxane | 350 | 439 | 89 | 0.99 |

| THF | 351 | 448 | 97 | 0.99 |

| DCM | 355 | 460 | 105 | 0.99 |

| Acetonitrile | 353 | 474 | 121 | 0.99 |

| Methanol | 354 | 506 | 152 | 0.65 |

Data adapted from studies on 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones. nih.gov

Isotopic Molecular Probes

Isotopic labeling is another strategy for creating molecular probes. This involves replacing one or more atoms in the this compound structure with a heavier, stable isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N) or a radioactive isotope (e.g., ³H or ¹⁴C). While specific examples for this exact compound are not widely documented in the reviewed literature, the principle is broadly applicable.

An isotopically labeled version of the compound would be chemically identical to the unlabeled version but detectable by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to trace the metabolic fate of the compound, quantify its concentration in tissues, or study its binding to target proteins without the steric hindrance that can be associated with bulky fluorescent tags.

Applications in Agrochemical Research

The triazole heterocyclic core is a cornerstone of modern agrochemical research, with numerous derivatives used as fungicides, herbicides, and plant growth regulators. researchgate.net The this compound scaffold fits within this class of compounds, with its research focused on synthetic accessibility and mechanisms of target interaction.

Synthetic Approaches

The synthesis of 1,2,3-triazole derivatives for agrochemical applications heavily relies on efficient and modular chemical reactions. The most prominent method is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. nih.gov The copper(I)-catalyzed version of this reaction (CuAAC), often called "click chemistry," is particularly favored because it proceeds under mild conditions, is highly regioselective (yielding the 1,4-disubstituted triazole isomer), and tolerates a wide variety of functional groups. mdpi.comnih.gov

For the synthesis of this compound, this would typically involve reacting a naphthyl-containing alkyne (e.g., 2-ethynylnaphthalene) with an azide, or conversely, a naphthyl-containing azide with an alkyne. This modularity allows chemists to rapidly create large libraries of related compounds for screening by varying the reaction partners.

Target Interaction Mechanisms

The primary application of triazole compounds in agriculture is as fungicides. nih.gov The mechanism of action for the most successful triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes.

The interaction mechanism involves the following key steps:

The triazole compound enters the active site of the CYP51 enzyme.

One of the nitrogen atoms of the 1,2,3-triazole ring forms a coordinate bond with the central iron atom of the enzyme's heme cofactor. nih.gov

This binding event blocks the natural substrate (lanosterol) from accessing the active site, thereby inhibiting the demethylation step.

The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Beyond antifungal activity, certain triazole derivatives have been investigated for other agrochemical applications. For example, some triazole-naphthyridinone hybrids have shown antibacterial activity against plant pathogens by targeting DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov The triazole ring in these compounds often acts as a bioisostere for a carboxylic acid group, forming crucial binding interactions within the enzyme's cleavage complex. nih.gov

Future Perspectives and Emerging Research Directions for 4 2 Naphthyl 1h 1,2,3 Triazole

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net However, future research will prioritize the development of even more sustainable and efficient methods for synthesizing 4-(2-Naphthyl)-1H-1,2,3-triazole. The drive towards green chemistry is transforming synthetic strategies in this area. rsc.org

Key areas of exploration include:

Greener Solvents and Catalysts: Traditional methods often rely on potentially hazardous solvents and catalysts. Future methodologies will increasingly utilize environmentally benign solvents like water, glycerol, and biodegradable options such as Cyrene™. nih.govconsensus.app Research is also focused on developing and employing reusable, heterogeneous catalysts, such as zinc oxide (ZnO) nanocrystals, which offer high efficiency and can be recovered and reused multiple times, thereby minimizing waste and cost. rsc.org

Energy-Efficient Synthesis: Techniques like microwave-assisted synthesis (MWI) and ultrasound chemistry are poised to become more prevalent. nih.govnih.gov These methods can dramatically reduce reaction times from hours to minutes and improve yields, aligning with the principles of green chemistry by reducing energy consumption. nih.gov

Metal-Free Pathways: While copper catalysis is highly efficient, concerns about potential metal contamination in biological applications are driving research into metal-free click reactions. nih.gov These alternative pathways, though sometimes requiring more stringent conditions, offer a valuable route to high-purity compounds for sensitive applications.

| Synthesis Advancement | Description | Key Benefits |

| Green Solvents | Use of water, glycerol, or biodegradable solvents like Cyrene™ in cycloaddition reactions. nih.govconsensus.app | Reduces reliance on hazardous organic solvents, minimizes environmental impact. |

| Reusable Catalysts | Development of heterogeneous catalysts like ZnO nanocrystals for triazole synthesis. rsc.org | Facilitates easy separation and recycling, lowers cost, reduces metal waste. |

| Energy Efficiency | Application of microwave irradiation (MWI) and ultrasound to accelerate reactions. nih.govnih.gov | Drastically cuts reaction times and energy consumption. |